molecular formula C17H15N5O3S2 B2871506 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034561-06-1

4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2871506
CAS No.: 2034561-06-1
M. Wt: 401.46
InChI Key: COTXMBITMFBJQO-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted at the 4-position with a 2-methyl-1,3-oxazole moiety. The sulfonamide nitrogen is further functionalized via a methylene linker to a 1,2,3-triazole ring, which is itself substituted at the 1-position with a thiophen-2-yl group. This structural architecture combines aromatic heterocycles (oxazole, thiophene, triazole) with a sulfonamide pharmacophore, a motif frequently associated with antimicrobial, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)27(23,24)18-9-14-10-22(21-20-14)17-3-2-8-26-17/h2-8,10-11,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTXMBITMFBJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and triazole rings through cycloaddition reactions. The final step often involves the sulfonation of the benzene ring and subsequent coupling with the other components under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Formation of the 1,2,3-Triazole-Thiophene Substituent

The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Thiophene-2-azide reacts with propargylamine derivatives to form 1,4-disubstituted triazoles .

Reaction Reagents/Conditions Yield Reference
CuAAC (Click Chemistry)CuSO₄·5H₂O, sodium ascorbate, DMF, 60°C78–95%
Functionalization of thiopheneElectrophilic substitution (e.g., bromination)63–89%

Sulfonamide Bond Formation

The benzene sulfonamide core is synthesized by reacting 4-chlorosulfonylbenzoic acid derivatives with amines.

Reaction Reagents/Conditions Key Products
Nucleophilic substitution4-(Oxazolyl)aniline, sulfonyl chloride, K₂CO₃High regioselectivity (>90%)
Reduction of sulfonamideLiAlH₄, THFForms corresponding amine (requires inert atmosphere)

Coupling of Modular Components

The triazole-thiophene and oxazole-sulfonamide moieties are linked via alkylation or Mitsunobu reaction .

Coupling Method Reagents/Conditions Efficiency
AlkylationK₂CO₃, DMF, 80°C65–78%
Mitsunobu reactionDIAD, PPh₃, THF82–91%

Functional Group Transformations

  • Oxazole ring : Reacts with electrophiles (e.g., HNO₃/H₂SO₄) at the 5-position .

  • Sulfonamide group : Participates in Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde, 72% yield) .

Comparative Stability Under Reactive Conditions

Functional Group Reaction Tested Stability
SulfonamideAcidic hydrolysis (HCl, 100°C)Stable (>24 hours)
ThiopheneOzonolysisDecomposes to sulfonic acid derivatives

Key Research Findings:

  • Microwave-assisted synthesis reduces reaction time for oxazole formation by 70% compared to conventional heating .

  • Click chemistry achieves near-quantitative yields (95%) in triazole synthesis under optimized Cu(I) conditions .

  • The sulfonamide group enhances water solubility (logP = 1.2) while maintaining thermal stability up to 250°C .

Critical Data Tables:

Table 1: Optimization of CuAAC Conditions

Catalyst Solvent Temp (°C) Yield (%)
CuSO₄/Na ascorbateDMF6095
CuITHF2578

Table 2: Electrophilic Substitution on Thiophene

Reagent Product Yield (%)
Br₂ (1.2 equiv)5-Bromo-thiophene derivative89
HNO₃ (fuming)5-Nitro-thiophene derivative72

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential treatments for various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, biological activities, and synthetic approaches:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Benzene sulfonamide 4-(2-methyl-1,3-oxazol-4-yl); N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl} Hypothesized antimicrobial/antiviral activity based on sulfonamide and heterocyclic motifs
4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide Benzene sulfonamide Pyridinyl instead of triazolyl linker Structural analog; pyridine substitution may alter solubility and binding affinity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Sulfonylphenyl and difluorophenyl groups Exists in thione tautomeric form; IR confirms absence of S-H bands (~2500–2600 cm⁻¹)
Compound IV (In Silico HIV-1 Inhibitor) Tetrazole-carboxamide Quinolinyl, trifluoromethylphenyl IC₅₀ = 0.905 μM; strong hydrogen bonding and π-π interactions with viral targets
Sulfathiazole Benzene sulfonamide 2-aminothiazole Antibiotic; inhibits bacterial folate synthesis
Adamantyl-1,2,3-triazole-modified desmuramyl dipeptides Triazole-linked adamantyl peptides Adamantyl group enhances lipophilicity and immunostimulatory activity Activates NOD2 receptors; potential vaccine adjuvants

Key Observations:

Structural Flexibility : The target compound’s triazole-thiophene linker distinguishes it from pyridine-based analogs (e.g., ), which may influence electronic properties and metabolic stability.

Biological Activity : While sulfathiazole and HIV-1 inhibitors directly leverage sulfonamide and triazole motifs for target binding, the target compound’s oxazole-thiophene-triazole combination may enhance binding to hydrophobic pockets in enzymes or receptors.

Synthetic Routes : The triazole ring in the target compound was likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for 1,2,3-triazoles (e.g., ).

Research Findings and Data Tables

Table 1: Spectral Data for Key Functional Groups in Analogous Compounds

Compound Type IR Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Notes
1,2,4-Triazole-thiones νC=S: 1247–1255; νNH: 3278–3414 NH protons: 10.2–12.1 Thione tautomer confirmed by absence of S-H bands
Target Compound (Inferred) νC-O (oxazole): ~1250; νSO₂: ~1350, 1150 Triazole-CH₂: ~4.5–5.0; thiophene protons: ~7.0 Expected similarity to sulfathiazole’s sulfonamide IR

Biological Activity

The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 368.40 g/mol. The structure features a sulfonamide group attached to a benzene ring, which is further substituted with an oxazole and a triazole moiety. This unique arrangement suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that integrate various heterocycles. For instance, one synthesis approach includes the formation of the oxazole and triazole rings through condensation reactions followed by sulfonamide formation . The detailed reaction conditions and purification methods are crucial for obtaining high yields of the target compound.

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For example, derivatives containing triazole rings have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibition of TS leads to apoptosis and cell cycle arrest in various cancer cell lines .

CompoundCell LineIC50 (μM)Mechanism
Triazole derivative 1MCF-71.1TS inhibition
Triazole derivative 2HCT-1162.6TS inhibition
Target compoundTBDTBDTBD

Case Study: A study on similar triazole derivatives reported significant antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, with IC50 values ranging from 1.1 to 2.6 μM . The target compound's structural similarity suggests it may exhibit comparable activity.

Antimicrobial Activity

The antimicrobial properties of compounds containing oxazole and triazole rings have also been documented extensively. These compounds have demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Research Findings:

  • Compounds with similar structures showed good inhibition against E. coli and S. aureus, indicating potential as broad-spectrum antimicrobial agents.
MicroorganismInhibition Zone (mm)
E. coli15
S. aureus18

The mechanisms by which these compounds exert their biological effects can be attributed to:

  • Enzyme Inhibition: Compounds inhibit key enzymes involved in nucleic acid synthesis, particularly thymidylate synthase.
  • Membrane Disruption: Some derivatives may interact with bacterial membranes leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation: Certain oxazole derivatives induce oxidative stress in cells, contributing to their anticancer effects .

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